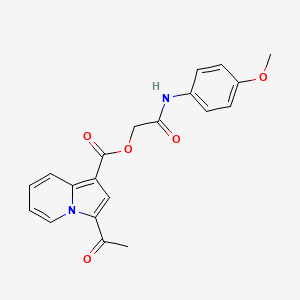

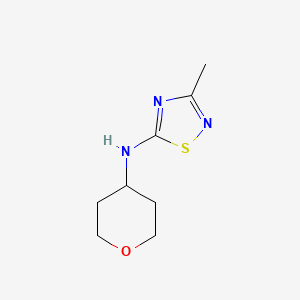

![molecular formula C11H8ClN3O3 B2509209 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 2061353-14-6](/img/structure/B2509209.png)

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid" is a derivative of benzoic acid, which is a well-known conservative moiety in drug design due to its pharmacological properties. The presence of a chloropyrimidinyl amino group suggests potential biological activity, possibly interacting with various biological targets through hydrogen bonding and other non-covalent interactions .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyrimidines with benzoic acid derivatives. For instance, the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of various benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was performed to obtain potent 5-HT4 receptor agonists . These methods could potentially be adapted for the synthesis of "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structures of 7a,g were determined, and a limited number of minimum energy conformers were found, characterized by specific conformations of the ethyl chain and the orientation of the nitrogen atom's lone pair . The crystal structure of a novel pyrimidine derivative was also determined, showing that it crystallizes in the triclinic space group P-1 . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various functional groups, such as esters, amides, and Schiff bases, has been explored. For instance, the ester function in benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was found to be advantageous for activity at 5-HT4 receptors compared to the corresponding amidic derivatives . Schiff base complexes with transition metal ions were prepared, indicating the potential for coordination chemistry involving the pyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods. The FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded, and the molecule's structure was optimized using density functional theory . The interaction of a pyrimidine derivative with DNA was studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, revealing minor groove binding . These studies provide insights into the electronic structure, optical properties, and potential biological interactions of the compound.

Applications De Recherche Scientifique

Crystalline Structure Analysis

Research involving pyrimidines, such as 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid, has revealed insights into their crystalline structures. In a study by Rajam et al. (2017), the crystallization of a related compound demonstrated molecular recognition processes vital for targeted drug action, highlighting the importance of these compounds in the field of molecular biology and medicine (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthesis and Structural Characterization

Another aspect of scientific research includes the synthesis and structural characterization of compounds involving 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid. Studies like that of Zhao et al. (2013) focus on creating new ligands and complexes, contributing to our understanding of molecular interactions and potential applications in chemistry and drug design (Zhao, Zhao, Bing, Pan, & Li, 2013).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has been conducted, with studies like Krátký et al. (2012) exploring the effectiveness of these compounds against various bacterial and fungal strains. Such research is crucial in the search for new antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Application in Antibiotic Biosynthesis

The role of similar compounds in the biosynthesis of antibiotics is another significant area of study. Becker (1984) investigated chlorinated analogs of 3-amino-5-hydroxybenzoic acid, which are required for studying the biosynthesis of several classes of antibiotics. This research contributes to understanding how critical antibiotics are synthesized and how their production can be optimized (Becker, 1984).

Cocrystal Design

The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, closely related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid, is a key area of research. Rajam et al. (2018) explored the creation of such cocrystals, which are vital for understanding drug interactions and improving pharmaceutical formulations (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Biosynthesis of Rifamycin

The role of compounds related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid in the biosynthesis of rifamycin, an important antibiotic, is also significant. Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor in rifamycin biosynthesis, underscoring the importance of these compounds in the development of vital antibiotics (Ghisalba & Nüesch, 1981).

Mécanisme D'action

Target of Action

A related compound, aminopyrimidine derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) kinase, specifically the l858r/t790m mutation in non-small cell lung cancer (nsclc) patients .

Mode of Action

Similar aminopyrimidine derivatives have been shown to inhibit egfr kinase activity, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Inhibition of egfr kinase activity by related compounds can lead to the down-regulation of egfr-mediated signaling pathways, which are crucial for cell proliferation, survival, and apoptosis .

Pharmacokinetics

The compound’s water solubility, which can impact its bioavailability, is described as slightly soluble .

Result of Action

Related aminopyrimidine derivatives have been shown to have a remarkable inhibitory activity against egfr l858r/t790m and an anti-proliferative effect against h1975 cells .

Action Environment

The compound is reported to be stable under inert gas (nitrogen or argon) at 2–8 °c .

Propriétés

IUPAC Name |

5-[(2-chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c12-11-13-4-3-9(15-11)14-6-1-2-8(16)7(5-6)10(17)18/h1-5,16H,(H,17,18)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFQLCDTWQARRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

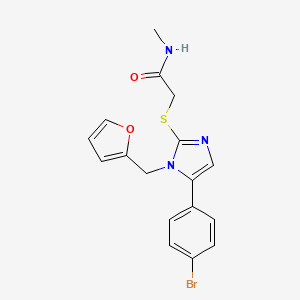

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

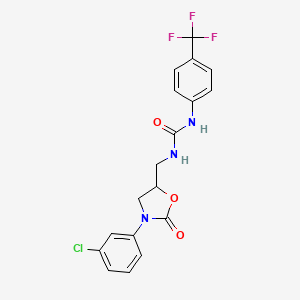

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

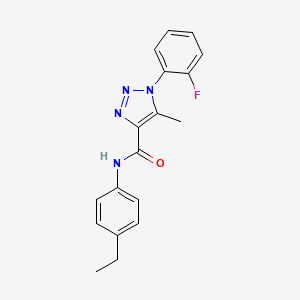

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)